molecular formula C6H9ClN2OS B1379873 2-(Azetidin-3-yloxy)thiazole hydrochloride CAS No. 2034157-45-2

2-(Azetidin-3-yloxy)thiazole hydrochloride

Cat. No.: B1379873
CAS No.: 2034157-45-2
M. Wt: 192.67 g/mol
InChI Key: XLLIFVALNDQWLJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-(Azetidin-3-yloxy)thiazole hydrochloride is C6H9ClN2OS. The InChI code is 1S/C6H8N2OS.ClH/c1-2-10-6(8-1)9-5-3-7-4-5;/h1-2,5,7H,3-4H2;1H .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 176.67 g/mol . The compound’s InChI code is 1S/C6H8N2S.ClH/c1-2-9-6(8-1)5-3-7-4-5;/h1-2,5,7H,3-4H2;1H .

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds related to 2-(Azetidin-3-yloxy)thiazole hydrochloride often involves complex chemical processes, including nucleophilic substitution reactions, methylation, and hydrolysis. For instance, the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride from 2-thiol-2-thiazoline through methylation and nucleophilic substitution SN2 with 3-hydroxyazetidine hydrochloride demonstrates the intricate steps involved in producing such compounds. The process is characterized by mild conditions, high purity, and suitability for industrialization, indicating its potential for scalable production (Zhang Zhi-bao, 2011).

Antimicrobial and Anticancer Potential

Derivatives of azetidinone, such as those synthesized from 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine, have shown significant antimicrobial activity against multidrug-resistant strains and cytotoxic activity against cancer cell lines. This highlights their potential as novel fluorene-based bioactive agents for antimicrobial and anticancer applications. The effectiveness of azetidinones in these areas suggests their utility in developing new therapeutic agents (E. Hussein et al., 2020).

Antifungal and Antibacterial Activities

Azetidinones and thiazolidinones derived from benzothiazole-incorporated compounds have shown moderate to good antimicrobial properties against various bacterial and fungal strains. Specifically, azetidin-2-ones derivatives exhibit more significant activity than their thiazolidin-4-ones counterparts, indicating their potential in antimicrobial drug development. These findings are crucial for designing new drugs to combat resistant microbial strains (S. Gilani et al., 2016).

Novel Synthesis Methods for Carbapenem

A practical and cost-effective synthesis method for azetidine derivatives, specifically for the oral carbapenem L-084, involves industry-oriented reactions that yield high-purity compounds. This method is particularly suitable for scale-up production, emphasizing the role of azetidine derivatives in the pharmaceutical industry, especially in antibiotic development (T. Isoda et al., 2006).

Safety and Hazards

The safety information available suggests that contact with skin and eyes should be avoided, and personal protective equipment should be used . It is also recommended to avoid dust formation and breathing mist, gas, or vapors .

Properties

IUPAC Name

2-(azetidin-3-yloxy)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS.ClH/c1-2-10-6(8-1)9-5-3-7-4-5;/h1-2,5,7H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLIFVALNDQWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=NC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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